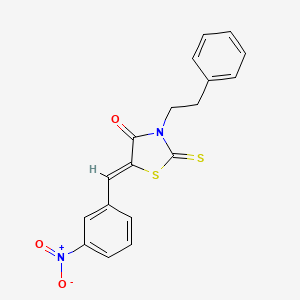
(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms . They are known for their wide range of biological activities and are used in medicinal chemistry .
Applications De Recherche Scientifique
Thiazolidinediones' Medicinal Perspectives
Thiazolidinediones, including compounds structurally related to "(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one," are renowned for their diverse pharmacological properties, which have been exploited in the development of antimicrobial, anticancer, and antidiabetic agents. The flexibility of the thiazolidinedione (TZD) nucleus for structural modifications enhances its potential for crafting novel therapeutic agents targeting various diseases. Singh et al. (2022) review the advancements in TZD derivatives, emphasizing their role as promising leads against clinical disorders due to their novel action modes, cost-effectiveness, and synthetic accessibility (Singh et al., 2022).
Pharmacological Diversity
The pharmacological diversity of thiazolidin-4-ones, particularly in antioxidants, anticancer, anti-inflammatory, and antidiabetic contexts, underscores the versatility of these compounds. Mechanistic insights and the influence of various substituents on their biological activity highlight the potential for optimizing thiazolidin-4-one derivatives as efficient drug agents. Mech et al. (2021) provide a comprehensive overview of recent scientific reports on the biological activities of thiazolidin-4-ones, suggesting a roadmap for the rational design of more effective drugs based on this scaffold (Mech et al., 2021).
Synthetic Methodologies and Biological Potential
Exploring the synthesis and functionalization of 1,3-thiazolidin-4-ones reveals a historical and ongoing interest in harnessing their biological potential. The compound "this compound" may be seen as part of this broader effort to develop compounds with significant pharmacological importance. Santos et al. (2018) discuss the synthetic evolution of these molecules and their relevance in medicinal chemistry, indicating a bright future for their application against various diseases (Santos et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-17-16(12-14-7-4-8-15(11-14)20(22)23)25-18(24)19(17)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWXLNNCQXTAER-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2536261.png)

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)
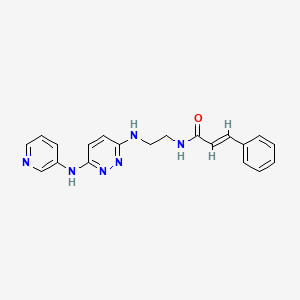
![3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2536267.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)

![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2536276.png)
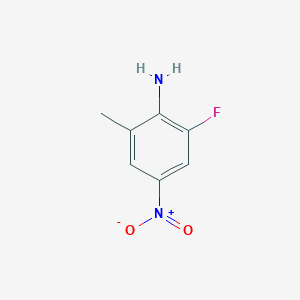
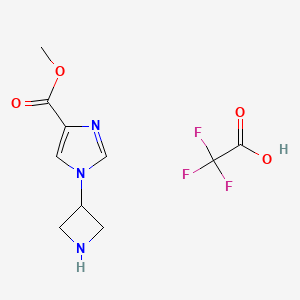
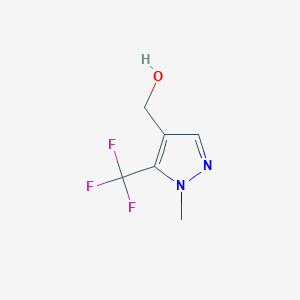
![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)

![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate](/img/structure/B2536284.png)